molecular formula C12H8O3S B061348 4-(5-formylthiophen-2-yl)benzoic Acid CAS No. 174623-07-5

4-(5-formylthiophen-2-yl)benzoic Acid

Cat. No.: B061348
CAS No.: 174623-07-5
M. Wt: 232.26 g/mol
InChI Key: NRGPPHJDPPKYKN-UHFFFAOYSA-N
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Description

4-(5-Formylthiophen-2-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a thiophene ring substituted with a formyl group at the 5-position and a benzoic acid moiety at the 4-position. This compound is typically a yellow crystalline powder that is soluble in organic solvents but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-formylthiophen-2-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material. This compound undergoes a palladium-catalyzed coupling reaction with bis(pinacolato)diboron in the presence of potassium phosphate and a ligand such as Xphos. The resulting boronic ester is then hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylthiophen-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: 4-(5-Carboxythiophen-2-yl)benzoic acid.

    Reduction: 4-(5-Hydroxymethylthiophen-2-yl)benzoic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of organic optoelectronic devices and materials for light-driven systems.

Mechanism of Action

The mechanism of action of 4-(5-formylthiophen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophiles. The thiophene ring can engage in π-π interactions and other non-covalent interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Formylthiophen-2-yl)benzoic acid: Similar structure but with the formyl group at the 3-position of the benzoic acid moiety.

    5-Formyl-2-thienylboronic acid: Contains a boronic acid group instead of a benzoic acid moiety.

Uniqueness

4-(5-Formylthiophen-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(5-formylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGPPHJDPPKYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405453
Record name 4-(5-formylthiophen-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174623-07-5
Record name 4-(5-formylthiophen-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-formylthiophen-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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